1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

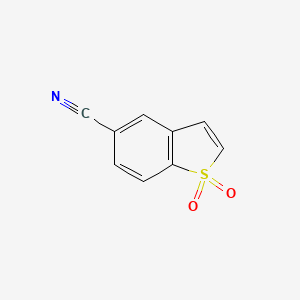

1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile is a bicyclic heterocyclic compound featuring a fused benzothiophene core. The IUPAC name reflects its structural components: a benzothiophene ring system (a benzene ring fused to a thiophene), with a sulfonyl oxo group (1,1-dioxo) and a cyano substituent at position 5. The molecular formula is C₉H₅NO₂S , and its molecular weight is 191.21 g/mol . The SMILES notation N#Cc1ccc2c(c1)C=CS2(=O)=O and InChIKey YXJNIKPFEFOXKV-UHFFFAOYSA-N confirm the connectivity of the cyano group, sulfonyl moiety, and aromatic rings.

The compound’s architecture includes:

- Benzothiophene core : A fused bicyclic system with sulfur at position 1.

- Sulfonyl groups : Two oxygen atoms double-bonded to sulfur, forming a 1,1-dioxo substituent.

- Cyano group : A nitrile (-CN) substituent at position 5, contributing to electron-withdrawing effects.

Crystallographic Analysis and Bonding Patterns

While direct crystallographic data for 1,1-dioxo-1λ⁶-benzothiophene-5-carbonitrile is unavailable, insights can be drawn from structurally related compounds. In analogous benzothiophene derivatives, the thiophene ring adopts a planar conformation, with sulfur atoms participating in π-bonding. The sulfonyl groups (1,1-dioxo) introduce electron-withdrawing inductive effects, polarizing the sulfur atom and enhancing the electrophilicity of adjacent carbons.

Key bonding features include:

| Bond Type | Description | Impact |

|---|---|---|

| S–O (sulfonyl) | Double bonds to oxygen (sp² hybridization) | Stabilizes the sulfur center |

| C≡N (cyano) | Triple bond with linear geometry | Strong electron-withdrawing effect |

| C–S (thiophene) | Single bond in the fused ring system | Contributes to aromatic stability |

The sulfonyl groups and cyano substituent create a conjugated π-system, influencing reactivity and electronic properties.

Comparative Analysis with Benzo[b]thiophene Core Derivatives

1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile differs from its benzo[b]thiophene precursors in substituent positioning and electronic effects:

The cyano group at position 5 in the target compound directs electrophilic substitution to specific positions, unlike derivatives with cyano at position 2 or 3.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Features

The compound’s NMR signatures are critical for structural confirmation:

Typical downfield shifts for aromatic protons are observed due to electron-withdrawing sulfonyl groups. The cyano carbon appears as a sharp singlet in ¹³C NMR.

Infrared (IR) Vibrational Signatures

Key IR absorption bands provide functional group identification:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2200–2250 | C≡N (nitrile stretch) | Strong |

| 1300–1150 | S=O (asymmetric and symmetric stretches) | Strong |

| 1500–1600 | C=C (aromatic ring stretches) | Moderate |

The absence of N–H or O–H stretches confirms the compound’s non-acidic, non-basic nature.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation pathways:

| Fragment | m/z | Process |

|---|---|---|

| M⁺ | 191.21 | Molecular ion (C₉H₅NO₂S) |

| M – SO₂ | 143.08 | Loss of sulfur dioxide (SO₂) |

| M – CN | 165.17 | Loss of nitrile group (CN) |

| Benzothiophene core | ~133 | Remaining fused ring system |

The molecular ion peak at m/z 191 confirms the molecular formula, while fragmentation patterns highlight the stability of the benzothiophene core.

Properties

IUPAC Name |

1,1-dioxo-1-benzothiophene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJNIKPFEFOXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2(=O)=O)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-24-4 | |

| Record name | 1,1-dioxo-1lambda6-benzothiophene-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Construction of the Benzothiophene Core

The benzothiophene nucleus, a bicyclic system consisting of fused benzene and thiophene rings, is the foundational structure. Preparation methods typically employ intramolecular cyclization and substitution reactions:

Intramolecular Cyclization of Aryl Sulfides

Benzothiophene derivatives are often synthesized by cyclizing aryl sulfides under catalysis. For example, oxidation-cyclization of 2-phenylthioethanol using palladium on alumina (Pd/Al) catalyst at elevated temperatures yields benzo[b]thiophene frameworks.Cyclization of Arylmercapto Acetals

Arylmercapto acetals serve as precursors, which upon treatment with catalysts such as ZnCl2-impregnated montmorillonite or Amberlyst A-15 in refluxing toluene, cyclize to give benzothiophenes. These methods highlight the utility of solid acid catalysts in promoting ring closure.Oxidative Cyclization of Mercaptocinnamic Acids

Oxidative cyclization of 2-mercaptocinnamic acid in alkaline potassium ferricyanide (K3Fe(CN)6) or iodine solutions also affords benzo[b]thiophene derivatives.

Oxidation to 1,1-Dioxide (Sulfone) Derivatives

The characteristic 1,1-dioxide functionality (sulfonyl group) on the sulfur atom of benzothiophene is introduced by controlled oxidation:

Hydrogen Peroxide Oxidation

A common and effective method involves oxidation of benzothiophene or its brominated derivatives using 30% aqueous hydrogen peroxide in acetic acid at elevated temperatures (~100 °C). For instance, 3-bromothianaphthalene is oxidized to 3-bromobenzo[b]thiophene-1,1-dioxide with high yield (89%).Electrochemical Oxidation

Recent advances include electrochemically-promoted synthesis where sulfonhydrazides react with internal alkynes under electrochemical conditions to form benzothiophene-1,1-dioxides via a quaternary spirocyclization intermediate. This method offers selectivity and mild reaction conditions.

Introduction of the Carbonitrile Group at the 5-Position

Functionalization at the 5-position with a nitrile group (carbonitrile) can be achieved through substitution reactions on appropriately substituted benzothiophene-1,1-dioxide intermediates:

Nucleophilic Aromatic Substitution or Cross-Coupling

Starting from 5-halogenated benzothiophene-1,1-dioxides, nucleophilic substitution or palladium-catalyzed cyanation reactions can introduce the nitrile group. While specific detailed protocols for 1,1-dioxo-1lambda6-benzothiophene-5-carbonitrile are scarce, analogous methods in benzothiophene chemistry suggest this approach is viable.Thiol Substitution Followed by Functional Group Transformation

In some syntheses, 3-substituted benzo[b]thiophene-1,1-dioxides are prepared by reacting the oxidized benzothiophene with thiol reagents in the presence of triethylamine, followed by further functional group modifications to install nitrile functionalities.

Representative Synthesis Procedure (Based on Literature)

Analytical and Research Findings

- The oxidation step to form the sulfone is highly efficient and selective, with hydrogen peroxide being a preferred oxidant due to its environmental benignity and high yield.

- Electrochemical methods provide an alternative green synthesis route with mechanistic insights supported by computational studies, demonstrating the formation of spirocyclic intermediates and selective S-migration leading to the final sulfone product.

- The benzothiophene-1,1-dioxide scaffold is stable, allowing diverse substitution at the 5-position, including carbonitrile groups, which are valuable for further functionalization and biological activity studies.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Metal hydrides (e.g., sodium borohydride), catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted benzothiophene derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the efficacy of 1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile and related compounds against various microbial strains. Research indicates that derivatives of benzothiophene exhibit significant inhibitory activity against Mycobacterium tuberculosis , a major pathogen responsible for tuberculosis.

Case Study: Anti-Tubercular Activity

A study demonstrated that compounds within the benzothiophene-1,1-dioxide class effectively inhibit the growth of M. tuberculosis under aerobic conditions. The structure-activity relationship (SAR) was analyzed by systematically varying substitutions at the C-3 position of the benzothiophene ring. The most potent compound had a minimum inhibitory concentration (MIC) of 2.6 µM, although it also exhibited cytotoxicity (Vero cell TC50 = 0.1 µM). This indicates a promising yet challenging pathway for drug development due to the associated cytotoxic effects .

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes. It has been studied as a potential inhibitor of various targets involved in disease processes.

BRAF Inhibition

Research has indicated that derivatives of this compound can act as inhibitors for mutant BRAF proteins, which are implicated in several cancers. Compounds designed around this scaffold have shown promise in preclinical models for their ability to inhibit tumor growth .

Modulation of TNF-alpha

Another area of interest is the modulation of tumor necrosis factor-alpha (TNF-alpha), a cytokine involved in systemic inflammation. Compounds similar to this compound have been explored for their potential to modulate TNF-alpha signaling pathways, which could lead to therapeutic strategies for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and reducing toxicity of compounds derived from this compound.

| Substituent | MIC (µM) | TC50 (µM) | Remarks |

|---|---|---|---|

| Tetrazole | 2.6 | 0.1 | Most potent against M. tuberculosis but highly cytotoxic |

| Oxadiazoles | 3-8 | Not specified | Good anti-tubercular activity with moderate cytotoxicity |

| Imidazoles | Low activity | High | Minimal effectiveness against M. tuberculosis |

This table summarizes key findings from studies on various substituents attached to the benzothiophene structure and their corresponding biological activities.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Substituent Analysis of Benzothiophene Derivatives

Key structural variations among benzothiophene derivatives arise from substituent type and position. Below is a comparative analysis based on and related studies:

| Compound Name | Substituents | CAS Number | Key Features |

|---|---|---|---|

| 1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile | 5-CN, 1,1-dioxo | 1394040-24-4 | High polarity; potential electrophilic reactivity due to sulfone and CN groups. |

| 3-Hydroxy-5-trifluoromethyl-2,3-dihydrobenzothiophene-1,1-dioxide | 3-OH, 5-CF₃, 1,1-dioxo | 2070896-47-6 | Increased acidity (OH) and lipophilicity (CF₃); possible hydrogen bonding. |

| 6-Methyl-1-benzothiophene-3-carbonyl chloride | 6-Me, 3-COCl | 1160248-90-7 | Reactive acylating agent; steric hindrance from methyl group. |

| 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide | 3-Cl, 6-NO₂, 2-carbohydrazide | 676348-44-0 | Electron-withdrawing Cl/NO₂ enhances stability; carbohydrazide for chelation. |

| 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride | 5-t-Bu, 2-COCl | 870540-30-0 | Bulky tert-butyl group reduces solubility; tetrahydro ring increases rigidity. |

Key Observations :

- Electronic Effects: The sulfone and cyano groups in the target compound enhance electrophilicity compared to methyl- or tert-butyl-substituted analogues, which prioritize steric effects .

- Reactivity : Carbonyl chloride derivatives (e.g., 6-Methyl-1-benzothiophene-3-carbonyl chloride) exhibit higher reactivity as acylating agents, whereas carbohydrazides (e.g., 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide) may act as metal chelators .

Biological Activity

1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile, also known as benzothiophene derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a benzothiophene core with dioxo and carbonitrile functional groups, which are hypothesized to contribute to its diverse biological properties.

Anticancer Properties

Recent studies have indicated that benzothiophene derivatives exhibit significant anticancer activity. For instance, research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that this compound effectively reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vitro assays revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

Benzothiophene derivatives have demonstrated antimicrobial activity against a range of pathogens. Studies highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The inhibition of key signaling pathways related to cell survival and proliferation has been observed.

Study 1: Anticancer Activity Assessment

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM for different cell lines. The study concluded that the compound's ability to induce apoptosis was significant, making it a candidate for further development in cancer therapy .

Study 2: Anti-inflammatory Potential

In another investigation, the anti-inflammatory properties were assessed using LPS-stimulated RAW264.7 macrophages. The treatment with this compound led to a marked reduction in the secretion of TNF-alpha and IL-6 by approximately 50% compared to untreated controls. This underscores its potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer, Anti-inflammatory | 10 - 20 | Enzyme inhibition, ROS generation |

| Benzothiazole Derivative | Antimicrobial | 15 - 25 | Membrane disruption |

| Quinoline Derivative | Anticancer | 12 - 18 | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-dioxo-1λ⁶-benzothiophene-5-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzothiophene precursors with nitrile-containing reagents. Key steps include sulfonation to introduce the dioxo group (1,1-dioxo) and nitrile functionalization at the 5-position. Optimization of temperature (80–120°C) and catalysts (e.g., Lewis acids like AlCl₃) is critical to avoid side reactions such as over-oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Reaction progress is monitored using TLC and intermediate characterization by FT-IR .

Q. How is the molecular structure of 1,1-dioxo-1λ⁶-benzothiophene-5-carbonitrile validated experimentally?

- Methodological Answer : X-ray crystallography (using SHELXL for refinement) confirms the planar benzothiophene core and sulfone group geometry. Single-crystal diffraction data (e.g., R-factor < 0.05) are analyzed to resolve bond lengths and angles, particularly the S–O bonds (~1.43 Å) and nitrile group linearity . Complementary techniques include:

- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 118–120 ppm (C≡N) validate electronic environments .

- FT-IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1300/1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .

Advanced Research Questions

Q. How do electronic effects of the sulfone and nitrile groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing sulfone group deactivates the benzothiophene ring, directing electrophilic substitutions to the 4- and 7-positions. The nitrile group at C5 facilitates nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃/DMF). Hammett parameters (σₚ ≈ 0.66 for S=O; σₘ ≈ 0.56 for C≡N) predict regioselectivity in Suzuki-Miyaura couplings. Computational studies (DFT, B3LYP/6-31G*) model charge distribution and transition states to guide reaction design .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of 1,1-dioxo-benzothiophene analogs?

- Methodological Answer : Discrepancies in NMR shifts or IR bands often arise from solvent effects, impurities, or crystallographic packing. To address this:

- Replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR).

- Cross-validate with high-resolution mass spectrometry (HRMS) and XRD.

- Apply data triangulation by comparing results from independent labs and computational predictions (e.g., Gaussian NMR chemical shift calculations) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of 1,1-dioxo-benzothiophene derivatives?

- Methodological Answer : SAR frameworks involve synthesizing analogs with variations at the nitrile (e.g., replacing C≡N with COOH or CONH₂) or sulfone groups. Bioassays (e.g., enzyme inhibition, cytotoxicity) are conducted under controlled conditions (pH 7.4, 37°C). Data analysis includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.